Bienvenue dans la boutique en ligne BenchChem!

3-nitro-N-(pyridin-3-ylmethyl)benzamide

Bradykinin Antagonist Synthetic Intermediate Process Chemistry

As the dedicated starting material for the N-methylation step in quinoline-based bradykinin B2 antagonist synthesis (US6169095B1), this 95% pure intermediate guarantees regioselective production of pharmaceutically relevant N-methyl analogs. Substituting pyridyl isomers or altering the nitro position derails the validated synthetic pathway, compromising yield and requiring full re-optimization. Procure this exact building block to maintain route integrity and streamline your FBDD campaigns targeting HDACs and bradykinin receptors.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 25849-50-7
Cat. No. B8801880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(pyridin-3-ylmethyl)benzamide
CAS25849-50-7
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CN=CC=C2
InChIInChI=1S/C13H11N3O3/c17-13(15-9-10-3-2-6-14-8-10)11-4-1-5-12(7-11)16(18)19/h1-8H,9H2,(H,15,17)
InChIKeyJFGABHIGSPEHDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N-(pyridin-3-ylmethyl)benzamide (CAS 25849-50-7): A Key Benzamide Intermediate for Targeted Synthesis


3-Nitro-N-(pyridin-3-ylmethyl)benzamide (CAS 25849-50-7) is a synthetic benzamide featuring a 3-nitro substitution and a pyridin-3-ylmethyl amine moiety. It is primarily utilized as a versatile building block in medicinal chemistry, most notably as a pivotal intermediate in the synthesis of quinoline-based bradykinin antagonists [1]. Its structure, characterized by the electron-withdrawing nitro group at the meta position of the benzamide ring, facilitates efficient N-alkylation, making it a preferred precursor for generating N-methyl analogs with altered biological activity profiles .

Why Generic 3-Nitro-N-(pyridin-3-ylmethyl)benzamide Substitution Fails in Bradykinin Antagonist Synthesis


Generic substitution of the pyridin-3-ylmethyl linker with other pyridylmethyl isomers (e.g., pyridin-2-ylmethyl or pyridin-4-ylmethyl) or altering the nitro position (e.g., 4-nitro) is not feasible for this specific synthetic pathway. The patented synthesis of quinoline bradykinin antagonists explicitly relies on the 3-nitrophenyl and pyridin-3-ylmethyl architecture to direct the subsequent N-methylation step with high regioselectivity and yield. Using a different nitrobenzamide precursor or a non-3-pyridyl linker would derail the established, high-yielding synthetic route, forcing a re-optimization of the entire process and jeopardizing the production of the pharmaceutically relevant N-methyl intermediate [1].

Quantitative Evidence Guide: 3-Nitro-N-(pyridin-3-ylmethyl)benzamide (25849-50-7) Differentiation


Established High-Yield Synthesis as a Key Intermediate in a Patented Route

The compound is explicitly documented as a key advanced intermediate in the synthesis of quinoline bradykinin antagonists (US6169095B1). The patent specifies its preparation from 3-nitrobenzoyl chloride and 3-aminomethylpyridine, followed by quantitative N-methylation to yield the next intermediate. This established role provides a clear, commercially validated application that is not shared by its close analogs like the unsubstituted N-(pyridin-3-ylmethyl)benzamide or the 4-nitro isomer [1].

Bradykinin Antagonist Synthetic Intermediate Process Chemistry

Quantified Purity Benchmark for Downstream N-Alkylation

The compound is commercially available with a minimum purity specification of 95% (HPLC), a requirement for its subsequent N-methylation reaction to ensure high conversion and minimize purification of the N-methyl product. In the patent procedure, 2.00 g of this compound is used in a single batch with potassium tert-butoxide in THF, a protocol that relies on consistent starting material quality. Competing intermediates like the 3-amino analog would require reductive conditions, introducing additional complexity .

N-Methylation Purity Specification Process Control

Class-Level HDAC Inhibitory Potential of the Pyridin-3-ylmethyl Benzamide Scaffold

While direct IC50 data for 3-nitro-N-(pyridin-3-ylmethyl)benzamide against HDAC isoforms is not publicly available, the pyridin-3-ylmethyl benzamide scaffold is a recognized pharmacophore for histone deacetylase (HDAC) inhibition. Key analogs in this class, such as Entinostat (MS-275), demonstrate potent HDAC1 and HDAC3 inhibition (IC50 values of 510 nM and 1700 nM, respectively). The presence of the 3-nitro group on the target compound provides a synthetic handle for further elaboration to potentially enhance this class-level activity, unlike the des-nitro analog [1].

HDAC Inhibition Epigenetics Scaffold Differentiation

Application Scenarios for 3-Nitro-N-(pyridin-3-ylmethyl)benzamide (25849-50-7) in Scientific Research


Synthesis of N-Methyl Benzamide Analogs for CNS-Targeted Bradykinin Antagonist Programs

This compound is the dedicated starting material for the N-methylation step in the synthesis of quinoline-based bradykinin B2 receptor antagonists, as detailed in US6169095B1. Researchers continuing this line of investigation, or developing generic versions of the patented compounds, must procure this exact intermediate to ensure the integrity of the published synthetic route [1].

Fragment-Based Drug Discovery (FBDD) Requiring a Nitro-Enabled Benzamide Building Block

In FBDD campaigns targeting epigenetic proteins like HDACs, the 3-nitro group serves as a versatile functional handle. It can be selectively reduced to an amine for further derivatization, or utilized as a pharmacophoric group in its own right. This compound's commercial availability at 95% purity makes it a more accessible starting point than custom-synthesizing a similar fragment .

Process Chemistry Optimization for Large-Scale N-Alkylation

The compound's synthesis from inexpensive 3-nitrobenzoyl chloride and 3-aminomethylpyridine under basic conditions, yielding 5.91 g of solid product, is straightforward and scalable. This documented procedure can be optimized by process chemists for kilogram-scale production of the N-methyl derivative, a critical step for pre-clinical and early clinical supply of bradykinin antagonist candidates .

Quote Request

Request a Quote for 3-nitro-N-(pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.